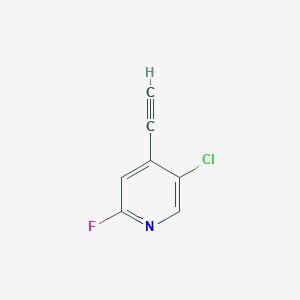
5-Chloro-4-ethynyl-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-ethynyl-2-fluoropyridine is a fluorinated pyridine derivative known for its unique chemical properties. . The presence of both fluorine and chlorine atoms in the pyridine ring imparts distinct reactivity and stability to the molecule.
Preparation Methods
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like potassium fluoride (KF) in the presence of a suitable solvent . The ethynyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using ethynyl derivatives and palladium catalysts .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
5-Chloro-4-ethynyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.
Scientific Research Applications
5-Chloro-4-ethynyl-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is explored for its potential as a pharmacophore in drug discovery.
Industry: In material science, it is used to synthesize advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 5-Chloro-4-ethynyl-2-fluoropyridine exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which stabilize reaction intermediates and facilitate various transformations . In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in its derivatives.
Comparison with Similar Compounds
5-Chloro-4-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-Chloro-5-fluoropyridine: Similar in structure but lacks the ethynyl group, which affects its reactivity and applications.
3,4-Difluoropyridine: Contains two fluorine atoms, which further enhance its electron-withdrawing properties and reactivity.
5-Chloro-2-ethynyl-4-fluoropyridine: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine, chlorine, and ethynyl groups, which provide a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C7H3ClFN |
|---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
5-chloro-4-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
InChI Key |
PSYLMLIFKQTBAY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


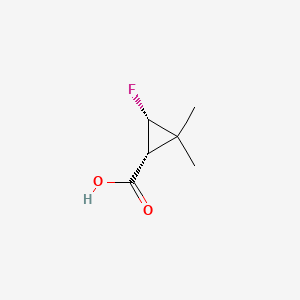
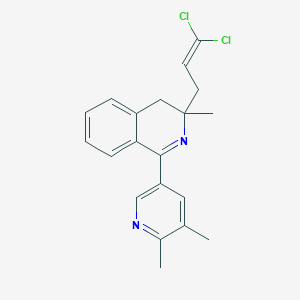
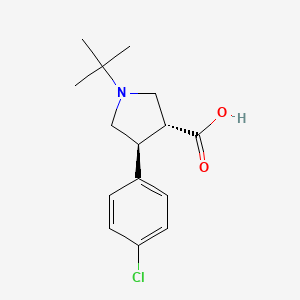
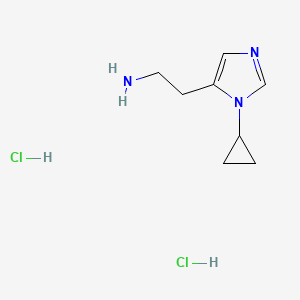
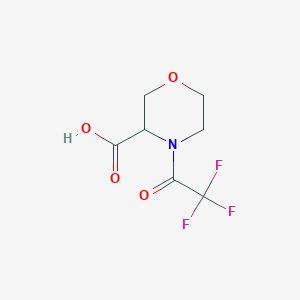
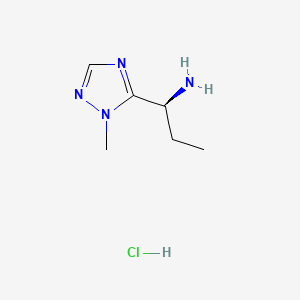
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
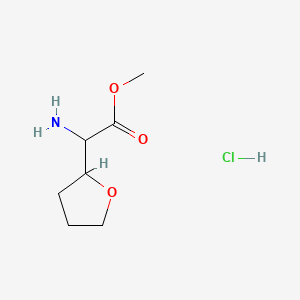
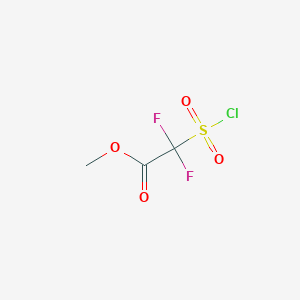

![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
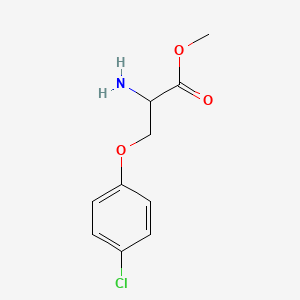
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
